molecular formula C6H5ClINO B1433323 2-Chloro-4-iodo-5-methoxypyridine CAS No. 1211516-07-2

2-Chloro-4-iodo-5-methoxypyridine

Cat. No. B1433323
CAS RN: 1211516-07-2
M. Wt: 269.47 g/mol
InChI Key: LMRNHAIBJYZJKM-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-5-methoxypyridine is a chemical compound with the molecular formula C6H5ClINO . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular weight of this compound is 269.47 g/mol . The linear formula of this compound is C6H5ClINO .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Chloro-4-iodo-5-methoxypyridine serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules. The lithiation of chloro- and methoxypyridines has been studied, showing the importance of H-6 and H-3 protons for complete C-3 lithiation, suggesting a complex mechanism involving precomplexation and formation of a dilithio intermediate (Gros, Choppin, & Fort, 2003). Additionally, the synthesis of furan-fused heterocycles from 3-iodo-4-methoxypyridin-2-ones demonstrates the utility of these compounds in constructing diverse heterocyclic structures through sequential coupling, dealkylation, and annulation reactions (Conreaux et al., 2008).

Spectroscopic and Computational Studies

The vibrational and electronic spectra of 2-chloro-6-methoxypyridine have been extensively analyzed through Fourier transform infrared (FTIR), FT-Raman spectra, and density functional theory (DFT) studies. These analyses offer insights into the compound's structure and the effects of substituents on its spectral characteristics, aiding in the understanding of molecular vibrations and electronic transitions (Arjunan et al., 2011).

Antiproliferative Activity

Research into the antiproliferative properties of N-arylated pyridine derivatives on melanoma cells highlights the potential of 3-iodo-4-methoxypyridine in medicinal chemistry. The study showcases the synthesis of various N-(methoxypyridyl) azoles and their evaluation in melanoma cells, providing a basis for further exploration of these compounds in anticancer strategies (Hedidi et al., 2016).

Photophysical Properties

Investigations into the photophysical properties of methoxypyridine compounds reveal their potential as highly emissive fluorophores. The synthesis and evaluation of these compounds, including their fluorescence quantum yields in solution and solid state, underscore their applicability in materials science and photophysical research (Hagimori et al., 2019).

Safety and Hazards

The safety information for 2-Chloro-4-iodo-5-methoxypyridine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers Unfortunately, specific papers related to this compound were not found in the available resources .

properties

IUPAC Name

2-chloro-4-iodo-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRNHAIBJYZJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211516-07-2
Record name 2-chloro-4-iodo-5-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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